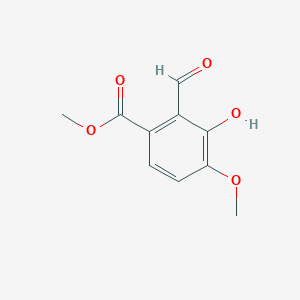

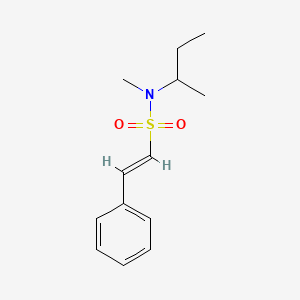

5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one involves a multi-step process. In one study, the synthesis of 5-aryl-4-acyl-3-hydroxy-1-(2,2-dimethoxyethyl)-3-pyrrolin-2-ones was achieved by reacting acylpyruvic acid methyl esters with a mixture of an aromatic aldehyde and aminoacetaldehyde dimethylacetal . The structures of the synthesized compounds were confirmed using IR and PMR spectroscopy. Another study describes a large-scale synthesis process for a related compound, Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, which involved a six-step process starting from commercially available compounds and included a Horner–Wadsworth–Emmons-type olefination and a bromination reaction . The process research led to significant improvements in these transformations.

Molecular Structure Analysis

The molecular structure of the synthesized compounds in the first study was confirmed through spectroscopic methods, including IR and PMR spectroscopy . These techniques are crucial for verifying the presence of functional groups and the overall molecular framework. The second study does not provide explicit details on molecular structure analysis but mentions the high purity of the final product, which suggests a well-defined and consistent molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require precise conditions. The first study does not detail the specific reactions but indicates that the synthesis involves the reaction of acylpyruvic acid methyl esters with a mixture of aromatic aldehyde and aminoacetaldehyde dimethylacetal . In the second study, the synthesis process includes a Horner–Wadsworth–Emmons-type olefination and a bromination reaction, both of which are key steps in the formation of the final compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not extensively discussed in the provided papers. However, the high purity of the final product in the second study suggests that the physical properties such as solubility and crystallinity were likely optimized during the synthesis process . The antibacterial and analgesic activities of the compounds synthesized in the first study indicate that these compounds have significant biological properties, which are essential for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The synthesis and investigation of antimicrobial properties of compounds closely related to the chemical structure of interest have shown promising results. Gein et al. (2001) synthesized a series of 5-aryl-4-acyl-1-(N,N-dimethylaminoethyl)-3-hydroxy-3-pyrrolin-2-ones, demonstrating various pharmacological activities including antimicrobial effects. The compounds were created by reacting acylpyruvic acids with a mixture of N,N-dimethylethylenediamine and an aromatic aldehyde, indicating potential applications in developing new antimicrobial agents [V. L. Gein, N. N. Kasimova, É. Voronina, L. F. Gein, 2001].

Molecular Structure and Computational Analysis

Further research into pyrrole derivatives, including computational study and synthesis, offers insights into the molecular structure and potential reactivity of similar compounds. Singh et al. (2014) conducted a detailed synthesis, characterization, and computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. Their findings, including quantum chemical calculations and spectroscopic analyses, provide a foundation for understanding the reactivity and possible applications of related compounds in the development of new materials or pharmaceuticals [R. N. Singh, Poonam Rawat, S. Sahu, 2014].

Fluorescent Probes for CO2 Detection

The development of novel fluorescent probes based on pyrrole derivatives for the detection of carbon dioxide levels showcases another application area. Wang et al. (2015) prepared probes with an aggregation-enhanced emission feature, suitable for real-time and quantitative detection of low levels of CO2. Such applications are crucial in environmental monitoring, medical, and biological fields, indicating the versatility of pyrrole derivatives in sensor technology [Huan Wang, Didi Chen, Yahui Zhang, Pai Liu, Jianbing Shi, Xiao Feng, B. Tong, Yuping Dong, 2015].

Eigenschaften

IUPAC Name |

2-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6/c1-13-9-10-15(30-13)19(25)17-18(14-7-6-8-16(28-4)21(14)29-5)24(12-11-23(2)3)22(27)20(17)26/h6-10,18,26H,11-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYNIWVLVNEYIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=C(C(=CC=C3)OC)OC)CCN(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol](/img/structure/B2522567.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2522572.png)

![1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2522583.png)